molecular formula C8H13NO3S B11895897 (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 87951-99-3

(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B11895897
CAS No.: 87951-99-3
M. Wt: 203.26 g/mol
InChI Key: JBSSRIXLYROGNF-LURJTMIESA-N
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Description

®-8-Oxa-4-thia-1-azaspiro[45]decane-2-carboxylic acid is a complex heterocyclic compound featuring a spiro structure with oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds share the sulfur and nitrogen heteroatoms and exhibit similar reactivity.

    Oxazoles: These compounds contain oxygen and nitrogen in a five-membered ring, similar to the structure of ®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid.

    Spiro Compounds: These compounds feature a spiro structure, which is a common characteristic.

Uniqueness

®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid is unique due to its combination of a spiro structure with oxygen, sulfur, and nitrogen atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

87951-99-3

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

(3R)-8-oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C8H13NO3S/c10-7(11)6-5-13-8(9-6)1-3-12-4-2-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1

InChI Key

JBSSRIXLYROGNF-LURJTMIESA-N

Isomeric SMILES

C1COCCC12N[C@@H](CS2)C(=O)O

Canonical SMILES

C1COCCC12NC(CS2)C(=O)O

Origin of Product

United States

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